[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol
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Overview
Description
[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and an amino-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-amino-2-methylbenzaldehyde and piperidine.
Step 1: The 4-amino-2-methylbenzaldehyde undergoes a reductive amination with piperidine to form the intermediate [1-(4-amino-2-methylphenyl)piperidin-4-yl]methanol.
Reaction Conditions: This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanal or [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanoic acid.
Reduction: [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanamine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
- Studied for its role in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals for research and development.
Mechanism of Action
The mechanism by which [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amino-methylphenyl group allow it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
[1-(4-Aminophenyl)piperidin-4-yl]methanol: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and specificity.
[1-(4-Methylphenyl)piperidin-4-yl]methanol: Lacks the amino group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
[1-(4-Hydroxy-2-methylphenyl)piperidin-4-yl]methanol: The hydroxyl group can introduce different reactivity and solubility properties.
Uniqueness: The presence of both the amino and methyl groups on the phenyl ring in [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol provides a unique combination of electronic and steric effects, potentially enhancing its binding properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
[1-(4-amino-2-methylphenyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(14)2-3-13(10)15-6-4-11(9-16)5-7-15/h2-3,8,11,16H,4-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVXUIVQJSDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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